

Application Note: Solid-Phase Extraction (SPE) Cleanup for Chlorimuron Analysis

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Compound of Interest

Compound Name: **Chlorimuron**

Cat. No.: **B1205186**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorimuron-ethyl is a sulfonylurea herbicide used for broadleaf weed control in various crops. Accurate determination of its residues in environmental samples like soil and water is crucial for monitoring and regulatory purposes. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices prior to chromatographic analysis.^{[1][2]} This application note provides a detailed protocol for the SPE cleanup of **chlorimuron**-ethyl from soil samples, based on established methodologies, to ensure reliable and reproducible analytical results. The primary mechanism of SPE involves partitioning of the analyte between a solid sorbent and a liquid mobile phase, allowing for the separation of the target compound from interfering matrix components.^[3]

Data Presentation

The following table summarizes the quantitative performance data for **chlorimuron** analysis using solid-phase extraction cleanup methods from various studies.

Analyte	Matrix	SPE Sorbent	Analytical Method	Recovery (%)	LOD	LOQ	Reference
Chlorimuron-ethyl	Soil	C8 Empore™ Disk	HPLC-UV	Not Specified	0.200 ppb	0.400 ppb	[4]
Chlorimuron-ethyl	Soil and Water	RP18	HPLC	80-95%	Not Specified	Not Specified	[5]
Chlorimuron-ethyl and other sulfonylurea herbicides	Soil	C18 (d-SPE)	Sweeping-MEKC	76.0-93.5%	0.5-1.0 ng/g	1.7-3.3 ng/g	[6][7]
Chlorimuron-ethyl	Water	Graphitized Carbon	HPLC/MS	Not Specified	0.0048 µg/L	Not Specified	[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation; ppb: parts per billion; ng/g: nanograms per gram; µg/L: micrograms per liter; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; HPLC: High-Performance Liquid Chromatography; Sweeping-MEKC: Sweeping Micellar Electrokinetic Chromatography; HPLC/MS: High-Performance Liquid Chromatography with Mass Spectrometry; d-SPE: dispersive Solid-Phase Extraction.

Experimental Protocols

This section details the methodology for the solid-phase extraction cleanup of **chlorimuron-ethyl** from soil samples, adapted from the EPA analytical method.[4]

Materials:

- C8 SPE Cartridges or Disks (e.g., Empore™)
- Methanol (MeOH), HPLC grade

- Ethyl acetate, HPLC grade
- Acetonitrile (ACN), HPLC grade
- Milli-Q® or deionized water
- 0.03 M Phosphate buffer (pH 5.0)
- Solid-Phase Extraction Manifold
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

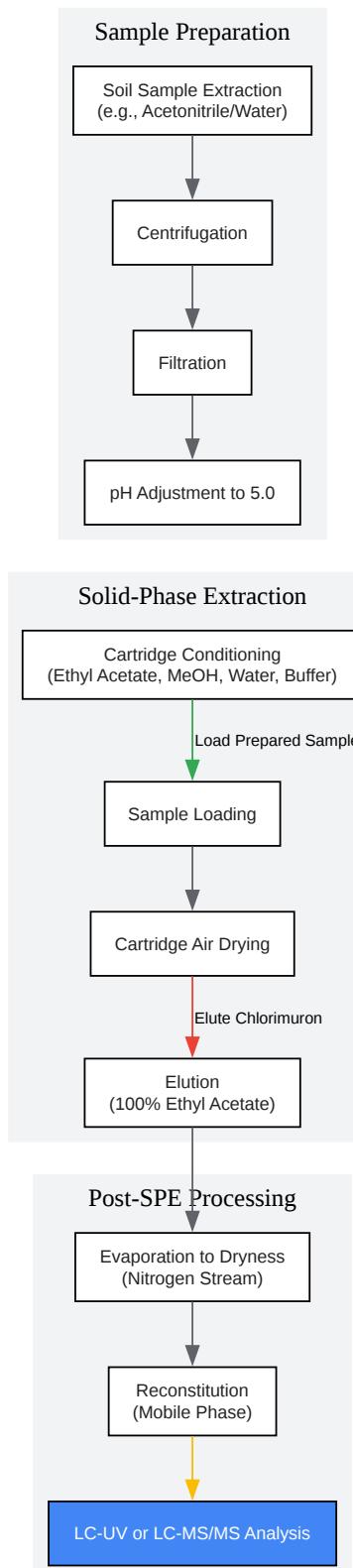
Protocol:

- Sample Pre-treatment (Soil):
 - Extract the soil sample with an appropriate solvent system (e.g., acetonitrile/water).
 - Centrifuge the extract to pellet solid particles.
 - Filter the supernatant to remove any remaining particulate matter.
 - Adjust the pH of the aqueous extract to 5.0 ± 0.1 .^[4]
- SPE Cartridge Conditioning:
 - Pass 20.0 mL of ethyl acetate through the C8 SPE disk.^[4]
 - Air dry the disk for 5 minutes.^[4]
 - Rinse the disk with 20 mL of methanol. Crucially, do not allow the disk to go dry from this point until the sample is loaded.^[4]
 - Rinse the disk with 20 mL of Milli-Q® water.^[4]

- Equilibrate the disk with 20.0 mL of 0.03 M phosphate buffer at pH 5.0.[4]
- Sample Loading:
 - Pass the entire pre-treated and filtered sample extract through the conditioned C8 SPE disk.[4]
 - The flow rate should be controlled to ensure efficient retention of the analyte; a slow and steady flow is recommended (approximately 8-10 minutes for the entire sample).[4]
- Washing:
 - After the entire sample has passed through, air dry the disk for 15 minutes to remove residual water.[4] This step is critical to ensure efficient elution with a non-polar solvent.
- Elution:
 - Elute the retained **chlorimuron**-ethyl from the C8 disk with three successive 5-mL portions of 100% ethyl acetate.[4]
 - Allow each 5-mL portion to pass completely through the disk before adding the next.[4]
 - Collect the eluate in a clean test tube.
- Post-Elution Processing:
 - Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.[4]
 - Reconstitute the residue in a known volume of the initial mobile phase for the subsequent chromatographic analysis (e.g., 1.0 mL of 35% ACN/65% 0.03 M Phosphate, pH 3.0 buffer).[4]
 - Vortex the reconstituted sample to ensure complete dissolution before injection into the analytical instrument.[4]

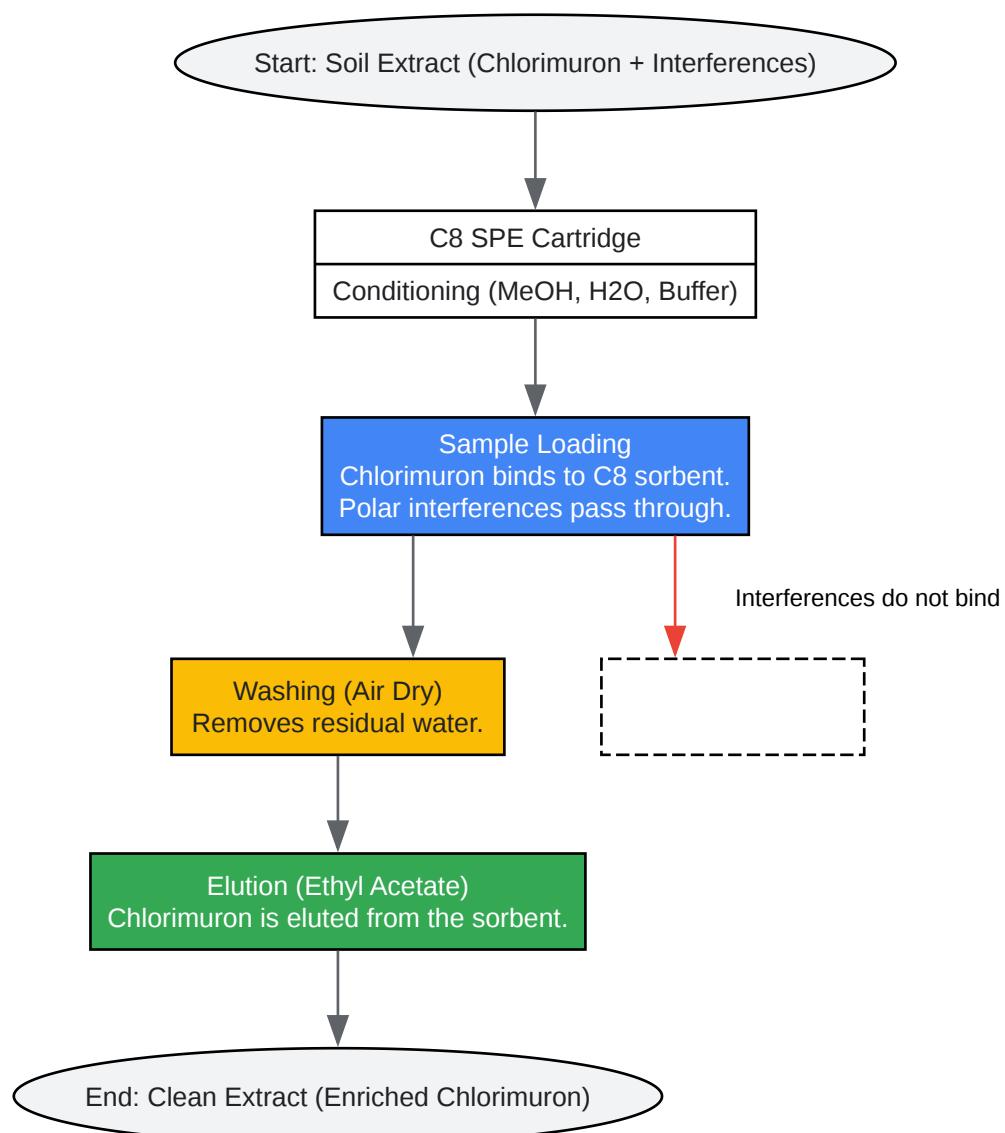
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the solid-phase extraction cleanup of **chlorimuron**.



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Caption: Experimental workflow for SPE cleanup of **chlorimuron**.

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Caption: Logical flow of **chlorimuron** separation by SPE.

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